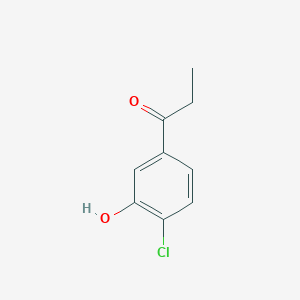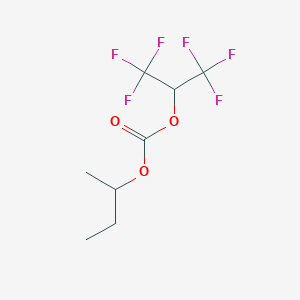
4,4-Bis(trifluoromethyl)-1,3-dioxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Bis(trifluoromethyl)-1,3-dioxolan-2-one is a fluorinated organic compound known for its unique chemical properties. The presence of trifluoromethyl groups imparts significant stability and reactivity, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Bis(trifluoromethyl)-1,3-dioxolan-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of trifluoromethylated precursors with dioxolane derivatives in the presence of catalysts. The reaction conditions often require specific temperatures and pressures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable processes that utilize readily available raw materials and recyclable solvents. The methods are designed to be cost-effective and environmentally friendly, ensuring minimal waste and high efficiency .
Análisis De Reacciones Químicas
Types of Reactions
4,4-Bis(trifluoromethyl)-1,3-dioxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the trifluoromethyl groups, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones, while reduction can produce fluorinated alcohols .
Aplicaciones Científicas De Investigación
4,4-Bis(trifluoromethyl)-1,3-dioxolan-2-one has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 4,4-Bis(trifluoromethyl)-1,3-dioxolan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s binding affinity and stability, allowing it to modulate specific biochemical pathways. These interactions can lead to various biological effects, including enzyme inhibition and signal transduction modulation .
Comparación Con Compuestos Similares
Similar Compounds
4,4-Bis(trifluoromethyl)-2,2-bipyridine: Known for its use as a ligand in coordination chemistry.
4,4-Bis(trifluoromethyl)biphenyl: Utilized in materials science and organic synthesis.
Uniqueness
4,4-Bis(trifluoromethyl)-1,3-dioxolan-2-one stands out due to its unique dioxolane ring structure combined with trifluoromethyl groups. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in applications where other similar compounds may not be as effective .
Propiedades
Fórmula molecular |
C5H2F6O3 |
|---|---|
Peso molecular |
224.06 g/mol |
Nombre IUPAC |
4,4-bis(trifluoromethyl)-1,3-dioxolan-2-one |
InChI |
InChI=1S/C5H2F6O3/c6-4(7,8)3(5(9,10)11)1-13-2(12)14-3/h1H2 |
Clave InChI |
BZJBWUBYTKRBIO-UHFFFAOYSA-N |
SMILES canónico |
C1C(OC(=O)O1)(C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![tert-Butyl 4-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)piperidine-1-carboxylate](/img/structure/B12083333.png)
![2,3-Dichloro-4-[2-(4-nitrophenyl)hydrazono]but-2-enoic acid](/img/structure/B12083335.png)



![Ethyl 2-[(cyclopropylmethyl)amino]propanoate](/img/structure/B12083361.png)
